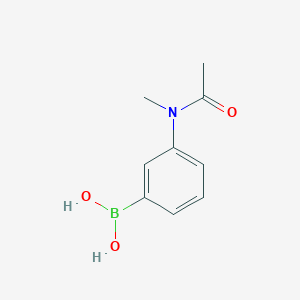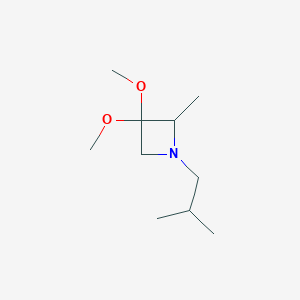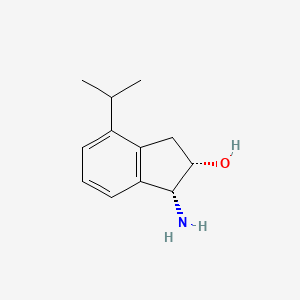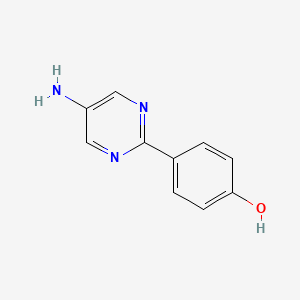
5-(3,3-Difluoroazetidin-1-yl)pyridazin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 5-(3,3-Difluoroazetidin-1-yl)pyridazin-3-amine involves several steps. One common method includes the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . Industrial production methods often involve the use of advanced catalysts and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
5-(3,3-Difluoroazetidin-1-yl)pyridazin-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-(3,3-Difluoroazetidin-1-yl)pyridazin-3-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-(3,3-Difluoroazetidin-1-yl)pyridazin-3-amine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, which can lead to various pharmacological effects . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
5-(3,3-Difluoroazetidin-1-yl)pyridazin-3-amine is unique due to its specific structure and the presence of the difluoroazetidinyl group. Similar compounds include:
Pyridazinone derivatives: These compounds share the pyridazine core but differ in their substituents and pharmacological activities.
Pyrimidine derivatives: These compounds have a similar nitrogen-containing ring structure but differ in their chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C7H8F2N4 |
|---|---|
Molecular Weight |
186.16 g/mol |
IUPAC Name |
5-(3,3-difluoroazetidin-1-yl)pyridazin-3-amine |
InChI |
InChI=1S/C7H8F2N4/c8-7(9)3-13(4-7)5-1-6(10)12-11-2-5/h1-2H,3-4H2,(H2,10,12) |
InChI Key |
LWQJPIWCINVOEU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C2=CC(=NN=C2)N)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![9-Methyl-5,6-dihydro-1H-imidazo[4,5,1-ij]quinolin-2(4H)-one](/img/structure/B11906463.png)
![6',7'-Dimethylspiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B11906466.png)


![Methyl 7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B11906490.png)

![(2R,4r,5S)-7-aminospiro[3.3]heptane-2-carboxylic acid;hydrochloride](/img/structure/B11906496.png)
![1,3-Dimethyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylic acid](/img/structure/B11906498.png)



